17-Iodo-3,3-dimethylheptadecanoic acid
Description
17-Iodo-3,3-dimethylheptadecanoic acid is a halogenated, branched-chain fatty acid derivative characterized by an iodine atom at the 17th carbon and two methyl groups at the 3rd carbon of the aliphatic chain. The iodine substituent introduces significant molecular weight (estimated ~400–450 g/mol) and polarizability, while the 3,3-dimethyl branching likely reduces crystallinity compared to linear analogs, influencing solubility and melting behavior . Such modifications are common in medicinal chemistry for tuning bioavailability or enabling applications like radiolabeling .
Properties
CAS No. |
126513-77-7 |
|---|---|
Molecular Formula |
C19H37IO2 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
17-iodo-3,3-dimethylheptadecanoic acid |
InChI |
InChI=1S/C19H37IO2/c1-19(2,17-18(21)22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20/h3-17H2,1-2H3,(H,21,22) |
InChI Key |
BWLXURUXFKOLIS-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCCCCCCCCCCI)CC(=O)O |
Canonical SMILES |
CC(C)(CCCCCCCCCCCCCCI)CC(=O)O |
Other CAS No. |
126513-77-7 |
Synonyms |
17-IDHDA 17-iodo-3,3-dimethylheptadecanoic acid |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
17-Iodo-3,3-dimethylheptadecanoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its iodine atom enhances the biological activity of derivatives, making it a valuable precursor in drug development.
Case Study: Synthesis of Abiraterone Acetate
Abiraterone acetate is a drug used for prostate cancer treatment. The synthesis process involves using this compound as a key intermediate. The incorporation of iodine into the structure improves the compound's efficacy against cancer cells by modulating steroidogenesis pathways .
Biochemical Research
The compound is also employed in biochemical assays to study metabolic pathways involving fatty acids and steroids. Its unique structure allows researchers to investigate the effects of iodine substitution on lipid metabolism.
Case Study: Fatty Acid Metabolism Studies
In studies examining fatty acid metabolism, researchers have utilized this compound to trace metabolic pathways in various cell lines. The results indicated that the compound influences lipid accumulation and energy expenditure in cells, providing insights into metabolic disorders .
Nutraceuticals
Due to its structural similarity to naturally occurring fatty acids, this compound is explored for potential applications in nutraceutical formulations aimed at enhancing health benefits related to lipid intake.
Case Study: Impact on Lipid Profiles
Research has demonstrated that incorporating iodinated fatty acids like this compound into dietary supplements can positively influence lipid profiles in animal models. These findings suggest potential benefits for cardiovascular health and metabolic regulation .
Data Tables
Comparison with Similar Compounds
Data Table: Comparative Properties
| Compound | Molecular Weight (g/mol) | log P (Predicted) | Key Functional Groups | Applications |
|---|---|---|---|---|
| 17-Iodo-3,3-dimethylheptadecanoic acid | ~400–450 | ~8–9 | Iodo, dimethyl, carboxyl | Radiolabeling, lipid probes |
| Heptadecanoic acid | 270.45 | ~7.5 | Carboxyl | Lipid metabolism studies |
| Methyl heptadecanoate | 284.48 | ~8.2 | Ester | GC standards, surfactants |
| PFDA | 514.08 | ~9.5 | Fluorinated carboxyl | POP research, toxicology |
| 3-Bromopropylbenzene | 213.07 | ~3.2 | Bromine, aromatic | Organic synthesis |
Preparation Methods
Formation of the Dimethyl-Branched Carbon Chain
The 3,3-dimethylheptadecanoic acid precursor is synthesized via malonic ester derivatives. Diethyl dimethyl isopropylidene malonate undergoes alkylation with 1-bromo-3,3-dimethylhexadecane in the presence of a strong base, yielding a substituted malonic ester. Hydrolysis of this ester under basic conditions produces the corresponding malonic acid, which undergoes thermal decarboxylation to form 3,3-dimethylheptadecanoic acid (4). This step achieves the critical branched structure but requires careful purification to isolate the desired product in 49% yield.
Iodination via Halogen Exchange
The carboxylic acid (4) is converted to its bromide derivative (5) using the Cristol-Firth modified Hunsdiecker reaction, where silver nitrate and bromine facilitate decarboxylative bromination. Subsequent iodination replaces the bromide with iodine. In one protocol, the bromide (5) is treated with a freshly prepared Grignard reagent (methylmagnesium bromide) in anhydrous ether, followed by carboxylation with radioactive carbon dioxide ([11C]CO2) to yield 1-[11C]-3,3-dimethylheptadecanoic acid. While this method achieves high radiochemical purity (>98%), the radiochemical yield remains suboptimal due to steric hindrance from the neopentyl-like structure.
Modified Hunsdiecker Reaction for Direct Iodination
The classical Hunsdiecker reaction, which converts carboxylic acids to alkyl halides, has been adapted for iodination. This method avoids intermediate bromination and directly introduces iodine at the ω-position.
Reaction Mechanism and Optimization
In the modified Hunsdiecker protocol, 3,3-dimethylheptadecanoic acid reacts with a hypervalent iodine reagent, such as 1,3-diiodo-5,5-dimethylhydantoin (DIH) or N-iodosuccinimide (NIS), under anhydrous conditions. The reaction proceeds via a radical mechanism: the iodine reagent abstracts a hydrogen atom from the carboxylic acid, generating an acyloxy radical that decarboxylates to form an alkyl radical. This radical subsequently abstracts an iodine atom from the reagent, yielding the alkyl iodide.
Key parameters include:
-
Temperature : Reactions are typically conducted at 70–85°C to balance reaction rate and reagent stability.
-
Solvent : Anhydrous dichloromethane or ether ensures compatibility with moisture-sensitive reagents.
-
Stoichiometry : A 2:1 molar ratio of DIH to carboxylic acid maximizes iodine transfer.
This one-pot method simplifies synthesis but requires rigorous exclusion of moisture and oxygen to prevent side reactions.
Iododecarboxylation Using N-Iodo Reagents
Recent advances employ N-iodo amides and hydantoins for direct iododecarboxylation, bypassing traditional halogenation steps.
Protocol and Reagent Selection
The carboxylic acid (3,3-dimethylheptadecanoic acid) is treated with N-iodosaccharin (NISac) or triiodoisocyanuric acid (TICA) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mechanism involves nucleophilic displacement of the carboxylate group by iodide, facilitated by the electrophilic iodine source.
Example Procedure :
-
Dissolve 3,3-dimethylheptadecanoic acid (1.0 mmol) in DMF (5 mL).
-
Add NISac (2.2 mmol) and heat at 80°C for 12 hours under argon.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
This method achieves yields of 65–75%, with purity >95% as confirmed by GC-MS.
Advantages Over Traditional Methods
-
Efficiency : Eliminates multi-step bromination and Grignard reactions.
-
Scalability : Suitable for gram-scale synthesis without significant yield drop.
-
Safety : Avoids hazardous bromine gas and explosive intermediates.
Comparative Analysis of Preparation Methods
Trade-offs : While Grignard-based methods offer high purity, their complexity and lower yields limit industrial application. N-iodo decarboxylation strikes a balance between efficiency and simplicity, making it the preferred modern approach .
Q & A
Q. What are the recommended safety protocols for handling 17-Iodo-3,3-dimethylheptadecanoic acid in laboratory settings?
- Methodological Answer : Safety protocols should prioritize personal protective equipment (PPE) compliant with EN 166 (EU) or NIOSH (US) standards, including chemical-resistant gloves, safety goggles, and flame-retardant lab coats. Ensure ventilation systems meet occupational exposure limits, and avoid dust generation during handling. For spills, use inert absorbents and avoid aqueous cleanup to prevent environmental contamination. Waste must be segregated and disposed via certified hazardous waste services. Always reference Safety Data Sheets (SDS) for compound-specific hazards .
Q. What synthetic routes are available for this compound, and how do their yields compare?
- Methodological Answer : Synthesis typically involves iodination of 3,3-dimethylheptadecanoic acid precursors. A common approach is halogen exchange using NaI/KI in acetone under reflux, achieving ~60–75% yield. Alternative methods include direct electrophilic iodination with I₂ and AgOTf, though this may require stringent temperature control (−10°C to 0°C) to avoid byproducts. Comparative yield tables from isotopic analogs (e.g., deuterated lauric acid in ) suggest solvent polarity and catalyst choice (e.g., phase-transfer catalysts) critically influence efficiency .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized for structural confirmation of this compound?
- Methodological Answer : Use ¹H-NMR (400 MHz, CDCl₃) to identify methyl groups at δ 1.15–1.25 ppm and the carboxylic proton at δ 11.2–12.0 ppm. ¹³C-NMR should confirm the iodine-substituted carbon (C-17) at δ 40–50 ppm, with DEPT-135 highlighting quaternary carbons. For unambiguous assignment, compare with spectral libraries of structurally related compounds (e.g., 3,3-dimethylhexanoic acid in ) and employ 2D techniques like HSQC and HMBC .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for the iodination step in synthesizing this compound?
- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (X₁: −10°C vs. 25°C), catalyst loading (X₂: 1 mol% vs. 5 mol%), and solvent polarity (X₃: acetone vs. DMF). Response surface methodology (RSM) can model interactions between variables, with yield and purity as dependent outcomes. Software tools like ACD/Labs ( ) enable virtual simulations to predict optimal conditions, reducing experimental iterations. Post-analysis ANOVA identifies statistically significant factors (p < 0.05) .
Q. What strategies resolve contradictions in solubility data for this compound across polar vs. nonpolar solvents?
- Methodological Answer : Contradictions often arise from inconsistent solvent purity or measurement techniques (e.g., gravimetric vs. spectroscopic). Replicate studies using HPLC-grade solvents and standardized shake-flask methods at 25°C. Compare results with computational solubility predictions via COSMO-RS ( ). If discrepancies persist, investigate polymorphic forms or aggregation behavior using dynamic light scattering (DLS). Cross-reference findings with analogous compounds (e.g., 12-hydroxydodecanoic acid in ) to identify structural influences .
Q. How can isotopic labeling (e.g., ¹³C or ²H) enhance metabolic tracing studies of this compound in biological systems?
- Methodological Answer : Synthesize ¹³C-labeled analogs at the iodine-substituted carbon (C-17) via Stille coupling with ¹³CH₃I or deuterate the methyl groups using D₂O/acid catalysis. Use LC-MS/MS to track incorporation into lipid membranes or β-oxidation pathways in cell cultures. Calibrate detection limits using internal standards (e.g., d₃-lauric acid in ) and validate with kinetic isotope effect (KIE) studies to quantify metabolic turnover rates .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity assays involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use Welch’s t-test for heteroscedastic data or ANOVA with Tukey post-hoc tests for multi-group comparisons. For high-throughput screening, machine learning algorithms (e.g., random forest) can identify confounding variables. Validate models with bootstrap resampling (n = 1000 iterations) and report 95% confidence intervals. Reference experimental frameworks from EPA DSSTox () for compliance .
Q. How do ether and ester derivatives of this compound influence its biological activity?
- Methodological Answer : Synthesize derivatives via Steglich esterification or Williamson ether synthesis. Test in vitro activity (e.g., enzyme inhibition) using dose-response curves. Compare logP values (via shake-flask or computational methods) to correlate lipophilicity with membrane permeability. Structural analogs like 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid ( ) provide insights into spacer/linker effects on bioactivity. Use molecular docking (AutoDock Vina) to predict binding affinities .
Contradiction Management
Q. How should researchers address inconsistencies in reported melting points for this compound?
- Methodological Answer : Re-measure using differential scanning calorimetry (DSC) at 5°C/min under nitrogen purge. Verify purity via HPLC (≥98%) and compare with literature values for structurally similar iodinated fatty acids (e.g., 12-hydroxydodecanoic acid in ). If polymorphism is suspected, perform X-ray crystallography to identify crystalline forms. Cross-validate with computational predictions (e.g., Schrödinger’s QikProp) for thermodynamic consistency .
Q. What methodologies validate the environmental stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation via LC-UV/MS and identify breakdown products (e.g., deiodinated analogs). Use OECD 301B biodegradation tests to assess aerobic microbial breakdown. Compare half-lives in aqueous buffers (pH 2–12) to model environmental persistence. Reference EPA DSSTox protocols () for regulatory alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
